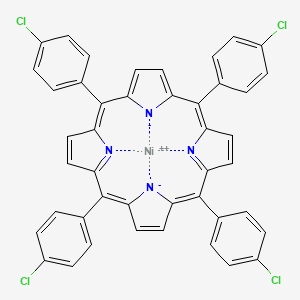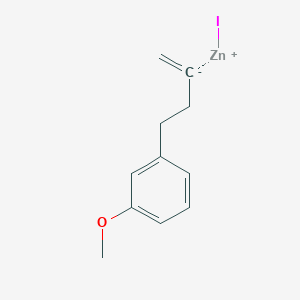![molecular formula C13H20N2O2 B14881031 3'-Cyclopropyl-8-azaspiro[bicyclo[3.2.1]octane-3,6'-[1,3]oxazinan]-2'-one](/img/structure/B14881031.png)
3'-Cyclopropyl-8-azaspiro[bicyclo[3.2.1]octane-3,6'-[1,3]oxazinan]-2'-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,3r,5S)-3’-cyclopropyl-8-azaspiro[bicyclo[321]octane-3,6’-[1,3]oxazinan]-2’-one is a complex organic compound characterized by its unique bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3r,5S)-3’-cyclopropyl-8-azaspiro[bicyclo[3.2.1]octane-3,6’-[1,3]oxazinan]-2’-one typically involves a regio and diastereoselective strategy. One common method is the intramolecular [3 + 2] nitrone cycloaddition reaction. This reaction involves the use of vinylogous carbonates and N-substituted hydroxylamine hydrochlorides under catalyst-free conditions . Another approach involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene followed by cyclopropane ring opening .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. Techniques like continuous flow synthesis and the use of automated reactors could be employed to scale up the production.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,3r,5S)-3’-cyclopropyl-8-azaspiro[bicyclo[3.2.1]octane-3,6’-[1,3]oxazinan]-2’-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the cyclopropyl and oxazinan rings.
Common Reagents and Conditions
Oxidizing Agents: m-Chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride.
Solvents: Dichloromethane, ethanol, and other organic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of epoxides, while reduction can yield alcohols or amines.
Applications De Recherche Scientifique
(1R,3r,5S)-3’-cyclopropyl-8-azaspiro[bicyclo[3.2.1]octane-3,6’-[1,3]oxazinan]-2’-one has several scientific research applications:
Medicinal Chemistry: This compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Materials Science: The bicyclic framework can be used to develop new materials with unique properties.
Biological Studies: It can be used as a probe to study various biological processes and interactions.
Mécanisme D'action
The mechanism of action of (1R,3r,5S)-3’-cyclopropyl-8-azaspiro[bicyclo[3.2.1]octane-3,6’-[1,3]oxazinan]-2’-one involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into particular binding sites on proteins or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[3.2.1]octane Derivatives: These compounds share a similar bicyclic framework and are used in various applications.
Spiro Compounds: Compounds with spiro junctions exhibit unique chemical properties and are used in drug design and materials science.
Uniqueness
What sets (1R,3r,5S)-3’-cyclopropyl-8-azaspiro[bicyclo[3.2.1]octane-3,6’-[1,3]oxazinan]-2’-one apart is its combination of a cyclopropyl group with a spiro junction, providing a unique three-dimensional structure that can interact with biological targets in specific ways.
Propriétés
Formule moléculaire |
C13H20N2O2 |
|---|---|
Poids moléculaire |
236.31 g/mol |
Nom IUPAC |
3-cyclopropylspiro[1,3-oxazinane-6,3'-8-azabicyclo[3.2.1]octane]-2-one |
InChI |
InChI=1S/C13H20N2O2/c16-12-15(11-3-4-11)6-5-13(17-12)7-9-1-2-10(8-13)14-9/h9-11,14H,1-8H2 |
Clé InChI |
LOJVEGYJUOCADY-UHFFFAOYSA-N |
SMILES canonique |
C1CC1N2CCC3(CC4CCC(C3)N4)OC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


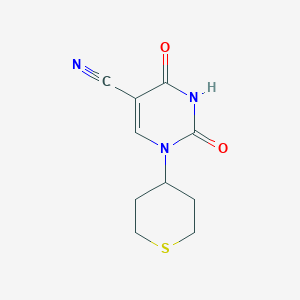
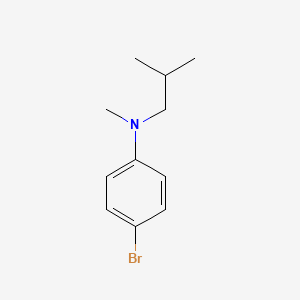

![N-(3,4-dichlorophenyl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B14880979.png)
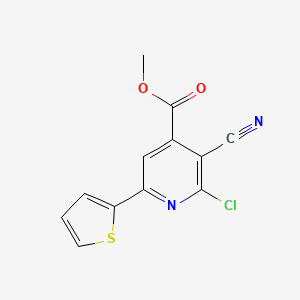
![2-Methyl-2-azaspiro[4.5]decane-1,6-dione](/img/structure/B14880985.png)
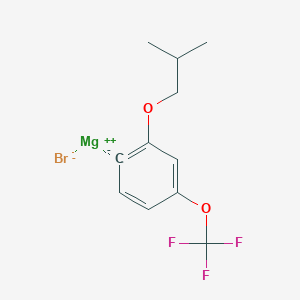
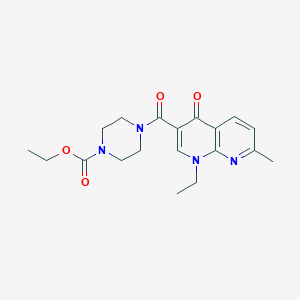
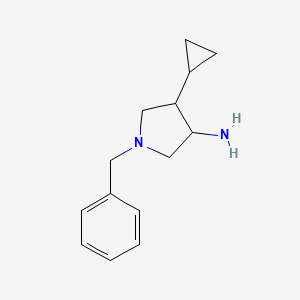
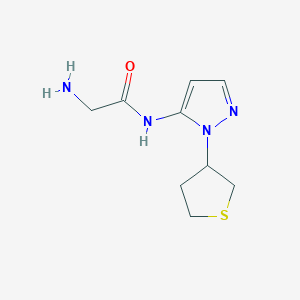
![3-bromo-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide](/img/structure/B14881009.png)
![2-[(Z)-(4-hydroxy-3-methylphenyl)-(3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonic acid](/img/structure/B14881021.png)
